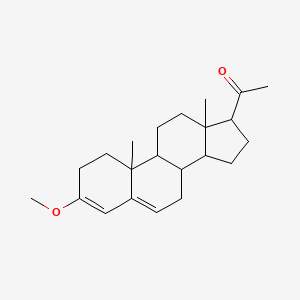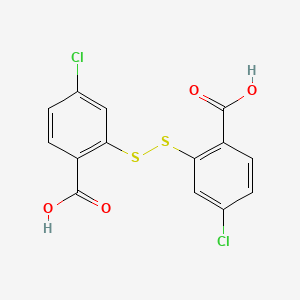
2,2'-Disulfanediylbis(4-chlorobenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-chlorobenzoic acid) is a chemical compound with the molecular formula C14H8Cl2O4S2. It is characterized by the presence of two 4-chlorobenzoic acid moieties linked by a disulfide bond. This compound is used in various scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-chlorobenzoic acid) typically involves the reaction of 4-chlorobenzoic acid with sulfur-containing reagents under specific conditions. One common method involves the oxidation of thiol precursors to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4-chlorobenzoic acid) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-chlorobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2,2’-Disulfanediylbis(4-chlorobenzoic acid) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of disulfide bond formation and reduction in proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-chlorobenzoic acid) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the disulfide linkage, making it less versatile in forming disulfide bonds.
2,2’-Disulfanediylbis(benzoic acid): Similar structure but without the chlorine atoms, which affects its reactivity and applications.
Uniqueness
2,2’-Disulfanediylbis(4-chlorobenzoic acid) is unique due to the presence of both the disulfide bond and chlorine atoms. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
19993-65-8 |
|---|---|
Molecular Formula |
C14H8Cl2O4S2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-[(2-carboxy-5-chlorophenyl)disulfanyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-7-1-3-9(13(17)18)11(5-7)21-22-12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
DJHWLHNAWVBDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


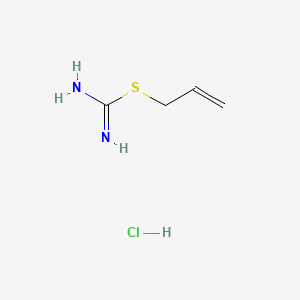


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)
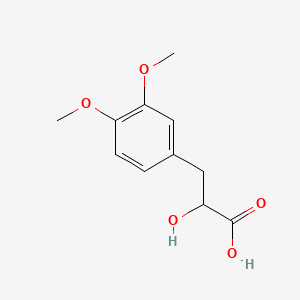
![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)

![Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12000024.png)
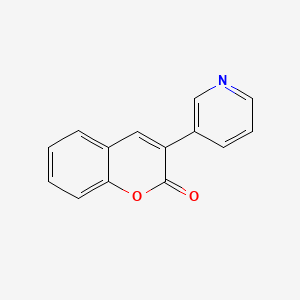
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)
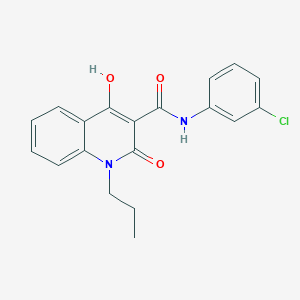
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)
